Bis(p-aminofenoxi)dimetilsilano

Descripción general

Descripción

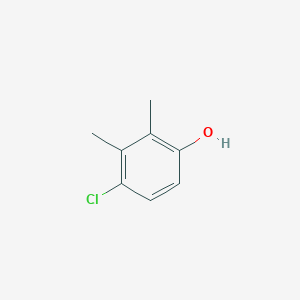

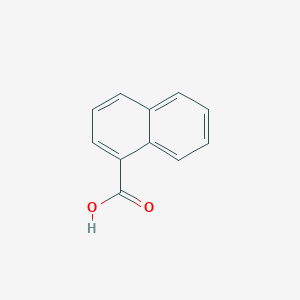

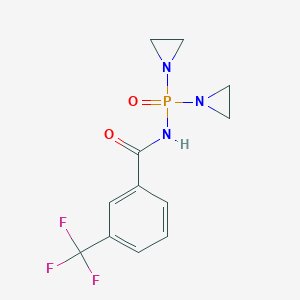

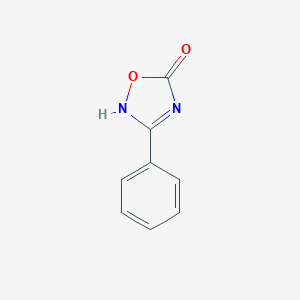

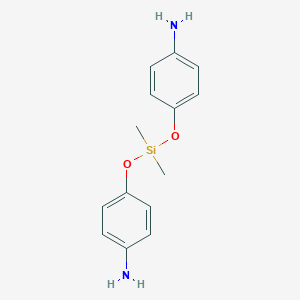

Bis(p-aminophenoxy)dimethylsilane (BADMS) is a silane compound that has recently gained attention for its potential applications in various scientific fields. BADMS is a colorless, crystalline solid that is soluble in organic solvents and is relatively stable under normal conditions. It has a molecular weight of 537.77 g/mol and can be synthesized from the reaction of dimethylchlorosilane and 4-aminophenol. The compound has been studied for its potential applications in organic synthesis, drug delivery, and biochemistry. In

Aplicaciones Científicas De Investigación

Síntesis de diaminas que contienen silicio

Bis(p-aminofenoxi)dimetilsilano (p-APDS) se utiliza en la síntesis de diaminas que contienen silicio. Estas diaminas son intermediarios cruciales en la producción de polímeros con mayor flexibilidad y estabilidad térmica. La reacción implica p-aminofenol o 4-acetamidofenol con dimetildiclorosilano, optimizada para costos y eficiencia .

Desarrollo de polímeros térmicamente estables

El compuesto sirve como bloque de construcción para crear nuevos poli(amida-imida)s que incorporan unidades de dimetilsilano. Estos polímeros exhiben alta solubilidad y excelente estabilidad térmica, lo que los hace adecuados para materiales de alto rendimiento utilizados en entornos de temperatura extrema .

Mecanismo De Acción

- APDMES is an organosilicon compound that can act as a reagent, catalyst, and crosslinking agent in organic synthesis .

- In chemical sensors, APDMES can form complexes with metal ions and other substances, enabling detection .

- However, its incorporation into polymer structures may alter their properties, such as surface affinity and durability .

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

Bis(p-aminophenoxy)dimethylsilane is an irritating compound. It can cause irritation to the skin and eyes . Protective gloves and goggles should be worn during operation . It should not be inhaled, and operations should be conducted in a well-ventilated place . In case of inhalation or skin contact, medical attention should be sought immediately .

Propiedades

IUPAC Name |

4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTXQZMZTQHONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557964 | |

| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223-16-1 | |

| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-aminophenoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Bis(p-aminophenoxy)dimethylsilane?

A1: Bis(p-aminophenoxy)dimethylsilane (p-APDS) is primarily used as a monomer in the synthesis of silicone-containing polyimides [, , , ]. These modified polymers exhibit improved processability, particularly enhanced solubility in common solvents, compared to pure polyimides [].

Q2: How does the incorporation of Bis(p-aminophenoxy)dimethylsilane affect the properties of polyimides?

A2: Introducing Bis(p-aminophenoxy)dimethylsilane into the polyimide backbone introduces flexible siloxane linkages. This leads to several changes in properties:

- Improved Solubility: The siloxane groups disrupt the strong intermolecular interactions between polyimide chains, making the resulting polymers more soluble in organic solvents [, ].

- Reduced Glass Transition Temperature: The flexible siloxane linkages increase chain mobility, resulting in a lower glass transition temperature (Tg) compared to pure polyimides [].

- Tunable Thermal Stability: While generally exhibiting slightly lower thermal stability compared to pure polyimides, the thermal properties of silicone-containing polyimides can be adjusted by varying the content of Bis(p-aminophenoxy)dimethylsilane [].

Q3: Can Bis(p-aminophenoxy)dimethylsilane be used in other applications besides polyimide synthesis?

A3: While predominantly employed in polyimide synthesis, research suggests that Bis(p-aminophenoxy)dimethylsilane can act as a substrate for the enzyme silicatein []. Silicatein, found in organisms like sponges, exhibits both silica polymerase and silica esterase activities. This suggests potential applications of Bis(p-aminophenoxy)dimethylsilane in biomimetic silica synthesis and biomaterial development.

Q4: What are the different synthetic routes for preparing Bis(p-aminophenoxy)dimethylsilane?

A4: Bis(p-aminophenoxy)dimethylsilane can be synthesized through several routes, as explored in []:

Q5: How is the structure of Bis(p-aminophenoxy)dimethylsilane confirmed?

A5: Various spectroscopic techniques are employed to confirm the structure of Bis(p-aminophenoxy)dimethylsilane [, , ]:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.